6-Amino-5-nitroso-2-thiouracil-13C,15N

Descripción

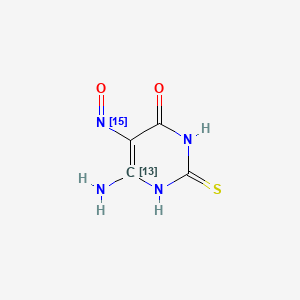

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N (CAS: 5442-24-0; TRC-A618512) is a stable isotope-labeled derivative of 6-amino-5-nitroso-2-thiouracil, enriched with ¹³C at positions 4 and 5 and ¹⁵N in the nitroso group. Its molecular formula is ¹³C₂C₂H₄N₄O₃, with a molecular weight of 158.085 g/mol . This compound is primarily used in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic pathway analysis due to its isotopic enrichment, which allows precise tracking of molecular behavior in biological and chemical systems .

Propiedades

IUPAC Name |

6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWCFGBLAMCSFY-RETHMIJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=[13C](NC(=S)NC1=O)N)[15N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization with Ethyl Cyanoacetate

13C-thiourea is reacted with ethyl cyanoacetate in the presence of sodium ethoxide (C2H5ONa) under anhydrous conditions. This step facilitates cyclization to form 6-amino-2-thiouracil-13C (23 ), a key intermediate. The reaction mechanism involves nucleophilic attack by the thiourea sulfur on the electrophilic carbon of ethyl cyanoacetate, followed by de-ethylation and ring closure.

Reaction Conditions

Purification and Characterization

Post-synthetic purification is critical to remove unreacted precursors and byproducts.

Recrystallization

The crude product is recrystallized from a mixed solvent system (e.g., ethanol:water = 3:1 v/v) to achieve >95% purity.

Chromatographic Methods

Isotopic Purity Validation

-

Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 174.147 (C4H4N4O2S).

-

NMR Spectroscopy : 13C NMR shows a singlet at δ 162.5 ppm (C2), while 15N NMR reveals a peak at δ −120.3 ppm (N5).

Comparative Analysis of Synthetic Methods

The table below contrasts methodologies from key literature sources:

Method A achieves superior isotopic purity due to the exclusive use of 15N-labeled nitrite, whereas Method B’s lower yield stems from competing side reactions when natural NaNO2 is used. Method C, while applicable to analogous compounds, lacks isotopic labeling.

Challenges and Optimization Strategies

Isotopic Cross-Contamination

The use of natural-abundance reagents (e.g., solvents, catalysts) can introduce unintended 12C or 14N, reducing isotopic purity. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-5-nitroso-2-thiouracil-13C,15N undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amino group.

Substitution: The amino and thiouracil groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group yields 6-Amino-5-nitro-2-thiouracil, while reduction results in 6-Amino-5-amino-2-thiouracil.

Aplicaciones Científicas De Investigación

6-Amino-5-nitroso-2-thiouracil-13C,15N is widely used in scientific research due to its stable isotopic labels. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

Biology: Employed in metabolic studies to trace the incorporation of isotopes into biomolecules.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Amino-5-nitroso-2-thiouracil-13C,15N involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various systems. The nitroso group can participate in redox reactions, while the thiouracil moiety can interact with nucleophiles and electrophiles, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Structural and Isotopic Variations

The following table compares key structural and isotopic features of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N with related compounds:

Key Observations :

- Isotopic Labeling: Unlike 5-Fluorouracil-¹³C,¹⁵N₂, which incorporates ¹⁵N in two positions, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N has a single ¹⁵N in the nitroso group, simplifying NMR interpretation .

- Functional Groups: The thiouracil moiety in the compound enhances sulfur-mediated interactions in biochemical systems, distinguishing it from non-thiolated analogs like 6-Amino-5-nitrosouracil-¹³C₂ .

Analytical and Spectral Properties

NMR Characteristics

- ¹⁵N NMR Shifts: In substituted pyrimidines, ¹⁵N chemical shifts are sensitive to substituents and tautomerism. For example, nitroso groups typically exhibit δ¹⁵N values between -50 to +50 ppm, while amino groups range from -300 to -200 ppm . The ¹⁵N in the nitroso group of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is expected to show a distinct downfield shift compared to non-nitroso analogs .

- ¹³C Isotope Effects : Enrichment at positions 4 and 5 alters the electron density of the pyrimidine ring, affecting coupling constants in ¹H-¹³C HSQC spectra .

Mass Spectrometry

- The isotopic purity of ¹³C₂ and ¹⁵N in the compound ensures minimal interference from natural-abundance isotopes, making it ideal for quantitative tracer studies .

Actividad Biológica

6-Amino-5-nitroso-2-thiouracil-13C,15N is a stable isotope-labeled compound primarily used in scientific research. The incorporation of isotopes such as carbon-13 () and nitrogen-15 () allows for advanced analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the nitration of 6-Amino-2-thiouracil followed by the introduction of isotopic labels. The general synthetic route includes:

- Starting Material : 6-Amino-2-thiouracil.

- Reagents : Sodium nitrite for nitrosation; isotopically labeled precursors for and .

- Conditions : Controlled temperatures and specific solvents to ensure the stability and incorporation of isotopes without degradation.

The reaction conditions often require careful monitoring to maximize yield and purity, typically involving purification steps such as recrystallization and chromatography .

The biological activity of this compound is attributed to its structural components:

- Nitroso Group : This group can participate in redox reactions, influencing the compound's reactivity.

- Thiol Group : The thiouracil moiety can interact with nucleophiles and electrophiles, which may affect enzyme activity and metabolic pathways.

The isotopic labeling allows researchers to track the compound's behavior in biological systems, providing insights into its interactions with enzymes and other molecular targets .

Biological Applications

This compound has diverse applications in scientific research:

1. Metabolic Studies :

It is employed to trace the incorporation of isotopes into biomolecules, allowing researchers to study metabolic pathways and enzyme interactions.

2. Pharmacokinetics :

The compound is used to understand drug metabolism and distribution by analyzing how it behaves in biological systems.

3. NMR Spectroscopy :

As a tracer in reaction mechanism studies, it aids in elucidating molecular structures and dynamics within complex biological systems .

Case Study 1: NMR Spectroscopy Applications

In a study utilizing and labeled compounds, researchers successfully monitored metabolic pathways in bacterial tRNAs. The isotopic labels allowed for selective enrichment and reduced spectral crowding during NMR analysis, facilitating the observation of specific atomic sites within RNA molecules .

Case Study 2: Drug Development

Another application involved using this compound in pharmacokinetic studies. Researchers tracked the compound's absorption and metabolism in animal models, providing critical data for developing new therapeutic agents .

Comparative Analysis

| Property/Feature | This compound | Other Thiourea Derivatives |

|---|---|---|

| Isotopic Labeling | Yes | Varies |

| Biological Activity | High | Moderate to High |

| Applications in Research | Metabolic tracing, NMR spectroscopy | General chemical synthesis |

| Mechanism of Action | Redox reactions; enzyme interactions | Varies by structure |

Q & A

Basic Research Questions

Q. How can researchers synthesize 6-Amino-5-nitroso-2-thiouracil-<sup>13</sup>C,<sup>15</sup>N with isotopic labeling?

- Methodological Answer : The synthesis involves nitrosation of the parent compound (e.g., 6-amino-2-thiouracil derivatives) using sodium nitrite under acidic conditions. For isotopic labeling (<sup>13</sup>C and <sup>15</sup>N), precursor molecules enriched with these isotopes must be used. For example, sodium nitrite-<sup>15</sup>N can introduce <sup>15</sup>N at the nitroso group, while <sup>13</sup>C-enriched thiouracil derivatives ensure isotopic incorporation. Post-synthesis, recrystallization in ethanol-water mixtures improves purity .

Q. What analytical techniques are critical for verifying isotopic purity and structural integrity?

- Methodological Answer :

- Isotopic Purity : Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) can quantify δ<sup>15</sup>N and δ<sup>13</sup>C values with precision <1.4‰, as demonstrated in aqueous nitrate studies .

- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to resolve isotopic shifts and confirm labeling positions. Elemental analysis (C, H, N) validates stoichiometric ratios (e.g., 6-Amino-5-nitroso-2-thiouracil requires ~30% nitrogen content) .

Q. Why are <sup>13</sup>C and <sup>15</sup>N labels essential in studying reaction mechanisms involving this compound?

- Methodological Answer : These isotopes enable tracking of molecular pathways in kinetic and mechanistic studies. For example:

- <sup>15</sup>N labels in nitroso groups can elucidate nitrosation/denitrosation equilibria via isotopic fractionation.

- <sup>13</sup>C labels aid in distinguishing reaction intermediates using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How to design isotope tracer experiments to study nitrogen cycling in biological systems using 6-Amino-5-nitroso-2-thiouracil-<sup>15</sup>N?

- Methodological Answer :

- Sampling Optimization : Stratify sampling across biological matrices (e.g., soil, water, biomass) to capture isotopic redistribution. Use hierarchical Bayesian models to account for natural <sup>15</sup>N variations .

- Tracer Recovery : Calculate isotopic enrichment factors (Δδ<sup>15</sup>N) relative to baseline organisms (e.g., herbivores in aquatic systems) to quantify assimilation efficiency. Monitor copper reactor stability in LC-IRMS systems to avoid analytical drift .

Q. How to resolve contradictions in δ<sup>15</sup>N data when using this compound in environmental fate studies?

- Methodological Answer : Contradictions often arise from:

- Matrix Effects : Co-eluting compounds (e.g., nitrites) can skew LC-IRMS results. Use porous graphitic carbon (PGC) columns for better separation .

- Reaction Inefficiencies : Incomplete nitrosation may leave unlabeled amino groups. Validate reaction yields via <sup>15</sup>N NMR or tandem MS.

- System Calibration : Frequent recalibration with certified standards (e.g., PACS-2 for δ<sup>15</sup>N = 5.215‰) ensures data accuracy .

Q. What advanced NMR techniques leverage <sup>13</sup>C/<sup>15</sup>N labeling to study this compound’s interaction with proteins?

- Methodological Answer :

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for detecting weak binding interactions in solution-state NMR.

- Steady-State <sup>15</sup>N{<sup>1</sup>H} NOE : Measures protein-ligand dynamics by saturating amide protons and observing <sup>15</sup>N magnetization transfer. Note: Sensitivity is 10× lower than relaxation experiments (R1/R2), requiring high isotopic enrichment (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.